
((plusmn))-Zanubrutinib
概要
説明
((plusmn))-Zanubrutinib is a potent, irreversible inhibitor of Bruton tyrosine kinase. It is primarily used in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, marginal zone lymphoma, and Waldenström macroglobulinemia . This compound has shown significant efficacy in clinical trials and has been approved for use in multiple countries .
準備方法
The synthesis of ((plusmn))-Zanubrutinib involves several key steps. The starting material is typically a cyano-substituted compound, which undergoes hydrolysis to form the corresponding carboxylic acid . This intermediate is then subjected to chiral resolution to obtain the desired enantiomer . The final step involves the formation of a covalent bond with the active site of Bruton tyrosine kinase, resulting in the active compound . Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents .
化学反応の分析
((plusmn))-Zanubrutinib undergoes several types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
B-Cell Malignancies
Zanubrutinib is primarily indicated for the treatment of various B-cell malignancies, including:
- Chronic Lymphocytic Leukemia (CLL)
- Small Lymphocytic Lymphoma (SLL)
- Mantle Cell Lymphoma (MCL)
- Diffuse Large B-Cell Lymphoma (DLBCL)
Recent studies have shown promising results in these areas:
- Chronic Lymphocytic Leukemia : In a phase II trial involving patients with CLL/SLL, zanubrutinib demonstrated an overall response rate (ORR) of 96.2%, with a significant proportion achieving complete remission .
- Mantle Cell Lymphoma : Zanubrutinib received expedited approval for MCL in both the USA and China, marking it as the first investigational new drug discovered in China to achieve simultaneous development in both countries .
- Diffuse Large B-Cell Lymphoma : A retrospective case series indicated that zanubrutinib-containing regimens resulted in an ORR of 84.5% among patients with CNS involvement, suggesting effective penetration across the blood-brain barrier .
Combination Therapies
Zanubrutinib is being evaluated in combination with other therapeutic agents to enhance efficacy:
- With Anti-CD20 Antibodies : Studies are investigating the synergistic effects of zanubrutinib when combined with rituximab or obinutuzumab.
- In Patients Intolerant to Other BTK Inhibitors : A phase II study assessed zanubrutinib's safety and efficacy in patients intolerant to ibrutinib or acalabrutinib, showing favorable outcomes .
Pharmacokinetics and Safety Profile
Zanubrutinib exhibits favorable pharmacokinetic properties:
- Bioavailability : It achieves high BTK occupancy levels (100% at 40 mg daily) with optimized dosing regimens showing sustained BTK blockade.
- Safety : The safety profile is characterized by lower incidences of atrial fibrillation and hypertension compared to ibrutinib, making it a more tolerable option for patients .
Case Study 1: Efficacy in CNS Lymphoma
A study involving 13 patients with CNS lymphoma treated with zanubrutinib revealed an effective CNS penetration and promising response rates. The mean peak concentration of zanubrutinib in cerebrospinal fluid was significantly higher than previously reported for other BTK inhibitors, indicating its potential for treating CNS-involved lymphomas .
Case Study 2: Combination Therapy Outcomes
In another case series focusing on combination therapies involving zanubrutinib and anti-CD20 antibodies, preliminary results indicated improved response rates and tolerability compared to monotherapy approaches. This suggests that zanubrutinib may enhance the therapeutic window when used alongside established treatments .
作用機序
((plusmn))-Zanubrutinib exerts its effects by binding to the active site of Bruton tyrosine kinase, forming an irreversible covalent bond . This inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in B-cell signaling . As a result, the proliferation and survival of malignant B cells are reduced, leading to tumor regression .
類似化合物との比較
((plusmn))-Zanubrutinib is often compared to other Bruton tyrosine kinase inhibitors, such as ibrutinib and acalabrutinib . While all three compounds target the same kinase, this compound has several unique features:
Higher specificity: It has a higher affinity for Bruton tyrosine kinase, resulting in fewer off-target effects.
Better bioavailability: It is more readily absorbed and distributed in the body, leading to improved efficacy.
Reduced toxicity: Clinical trials have shown that this compound has a better safety profile, with fewer adverse events compared to ibrutinib.
Similar compounds include:
生物活性
((±)-Zanubrutinib is a next-generation, oral Bruton’s tyrosine kinase (BTK) inhibitor developed for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and mantle cell lymphoma (MCL). This article explores the biological activity of ((±)-Zanubrutinib, highlighting its mechanism of action, efficacy, safety profile, and comparative studies with other BTK inhibitors.
((±)-Zanubrutinib selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway that regulates cell proliferation and survival. By blocking BTK activation, ((±)-Zanubrutinib induces apoptosis in malignant B-cells. Its design aims to maximize BTK occupancy while minimizing off-target effects associated with first-generation BTK inhibitors like ibrutinib.
Clinical Trials
Several clinical trials have assessed the efficacy of ((±)-Zanubrutinib. Notable studies include:
- ALPINE Trial : A head-to-head comparison with ibrutinib in patients with CLL/SLL. The overall response rate for ((±)-Zanubrutinib was 83.5% , compared to 74.2% for ibrutinib. Higher rates of at least a partial response were observed in high-risk subgroups.
- SEQUOIA Study : Investigated ((±)-Zanubrutinib against bendamustine and rituximab in untreated CLL patients, showing significant improvement in progression-free survival (PFS) with an acceptable safety profile.
Key Findings
- BTK Occupancy : ((±)-Zanubrutinib achieved 100% BTK occupancy in peripheral blood at a dose of 40 mg daily and maintained high occupancy levels in lymph nodes.
- Dosing and Pharmacokinetics : The drug exhibits a longer half-life and higher bioavailability than ibrutinib, allowing sustained therapeutic levels that enhance efficacy.
Adverse Events
A pooled analysis from multiple clinical trials involving 1,550 patients revealed that ((±)-Zanubrutinib is generally well tolerated. Common adverse events included:
- Upper respiratory tract infection: 29.0%
- Diarrhea: 19.9%
- Contusion: 19.4%
- Cough: 17.2%
- Rash: 16.2%
Serious adverse events were primarily pneumonia (7.5% ) and hypertension (7.4% ). Notably, the incidence of atrial fibrillation was lower than that observed with ibrutinib.
Adverse Event | Percentage (%) |
---|---|
Upper respiratory tract | 29.0 |
Diarrhea | 19.9 |
Contusion | 19.4 |
Cough | 17.2 |
Rash | 16.2 |
Serious AE (Pneumonia) | 7.5 |
Serious AE (Hypertension) | 7.4 |
Comparative Analysis with Ibrutinib
((±)-Zanubrutinib has shown advantages over ibrutinib regarding selectivity and safety:
- Selectivity : It demonstrates greater specificity for BTK with reduced off-target inhibition of kinases such as EGFR and HER2.
- Efficacy : Higher overall response rates and better PFS in clinical trials.
- Safety : Lower rates of treatment-emergent adverse events (TEAEs) compared to ibrutinib, particularly concerning atrial fibrillation and major bleeding events.
Case Studies
In clinical settings, case studies have illustrated the effectiveness of ((±)-Zanubrutinib in managing refractory cases of B-cell malignancies:
- A patient with relapsed CLL exhibited a complete response after switching from ibrutinib to ((±)-Zanubrutinib after experiencing significant side effects.
- In another case involving WM, a patient showed marked improvement in immunoglobulin M levels following escalation of ((±)-Zanubrutinib dosage.
特性
IUPAC Name |
2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOAOAWBMHREKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。